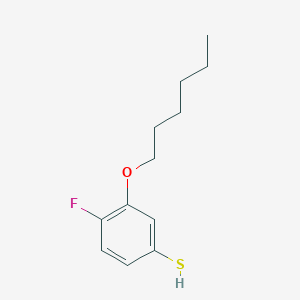

4-Fluoro-3-n-hexyloxythiophenol

Description

4-Fluoro-3-n-hexyloxythiophenol is a fluorinated thiophenol derivative featuring a sulfur-containing aromatic ring (thiophenol) substituted with a fluorine atom at the 4-position and a hexyloxy group (-O-C₆H₁₃) at the 3-position. The compound combines the electron-withdrawing effects of fluorine with the lipophilic hexyloxy chain, making it relevant for applications in organic synthesis, materials science, and liquid crystal technology.

Propriétés

IUPAC Name |

4-fluoro-3-hexoxybenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FOS/c1-2-3-4-5-8-14-12-9-10(15)6-7-11(12)13/h6-7,9,15H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKNVGHVHVIQJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C=CC(=C1)S)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-n-hexyloxythiophenol typically involves the introduction of the fluoro and hexyloxy substituents onto a thiophenol core. One common method is through nucleophilic aromatic substitution (S_NAr) reactions, where a suitable thiophenol derivative is reacted with a fluoroalkylating agent under basic conditions. The hexyloxy group can be introduced via etherification reactions using hexyloxy halides or alcohols in the presence of a base.

Industrial Production Methods

Industrial production of 4-Fluoro-3-n-hexyloxythiophenol may involve large-scale S_NAr reactions followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

4-Fluoro-3-n-hexyloxythiophenol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.

Reduction: The fluoro group can be reduced under specific conditions to yield the corresponding hydrocarbon.

Substitution: The fluoro and hexyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like sodium hydride, alkyl halides, and organometallic compounds are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield sulfonic acids, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Applications De Recherche Scientifique

4-Fluoro-3-n-hexyloxythiophenol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.

Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein modifications.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mécanisme D'action

The mechanism of action of 4-Fluoro-3-n-hexyloxythiophenol involves its interaction with molecular targets through its functional groups. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of biological molecules and pathways, leading to various effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorine vs. Trifluoromethyl Groups

Compound of Interest: 4-Fluoro-3-n-hexyloxythiophenol Analog: 4-Fluoro-3-(trifluoromethyl)phenol (CAS: 61721-07-1)

- Structural Differences: The analog replaces the hexyloxy group with a trifluoromethyl (-CF₃) group and uses a phenol ring instead of thiophenol.

- Electronic Effects: The -CF₃ group is a stronger electron-withdrawing group than hexyloxy, significantly lowering the electron density of the aromatic ring. The thiophenol (-SH) group in the target compound is more acidic (pKa ~6.5) compared to phenol (pKa ~10), with fluorine further enhancing acidity via inductive effects .

- Applications: The trifluoromethyl analog may excel in agrochemical or pharmaceutical synthesis due to its enhanced stability and reactivity. The hexyloxy chain in the target compound likely improves solubility in non-polar solvents, favoring use in liquid crystals or self-assembled monolayers .

Table 1: Substituent Comparison

| Property | 4-Fluoro-3-n-hexyloxythiophenol | 4-Fluoro-3-(trifluoromethyl)phenol |

|---|---|---|

| Aromatic System | Thiophenol (C₆H₄FS) | Phenol (C₆H₅OH) |

| Substituents | -F, -O-C₆H₁₃ | -F, -CF₃ |

| Acidity (pKa) | ~6.5 (estimated) | ~8.5 (estimated) |

| Lipophilicity (LogP) | Higher (due to hexyloxy) | Moderate |

Alkoxy Chain Length Variations

Compound of Interest: 4-Fluoro-3-n-hexyloxythiophenol Analog: 4-n-Hexyloxybenzonitrile (from )

- Structural Differences: The analog features a benzonitrile core with a hexyloxy group, lacking the thiophenol and fluorine.

- Electronic and Solubility Effects: The nitrile (-CN) group is strongly electron-withdrawing, polarizing the aromatic ring more than fluorine.

- Applications: Benzonitrile derivatives are often used in liquid crystals or as intermediates in organic synthesis. The target compound’s thiophenol group may make it suitable for metal coordination or polymer stabilization .

Halogen Substitution Patterns

Compound of Interest: 4-Fluoro-3-n-hexyloxythiophenol Hypothetical Analog: 4-Chloro-3-n-hexyloxythiophenol

- Structural Differences : Chlorine replaces fluorine at the 4-position.

- Electronic and Steric Effects :

- Chlorine’s larger atomic size and lower electronegativity reduce the electron-withdrawing effect compared to fluorine.

- The acidity of the -SH group would decrease slightly (higher pKa) due to weaker inductive withdrawal.

- Applications :

- Chlorinated analogs may exhibit different reactivity in cross-coupling reactions or photostability profiles .

Activité Biologique

4-Fluoro-3-n-hexyloxythiophenol is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and anticancer properties. The synthesis methods, mechanisms of action, and relevant case studies will also be discussed to provide a comprehensive overview of the compound's significance in biological research.

- IUPAC Name : 4-Fluoro-3-(n-hexoxy)phenol

- Molecular Formula : C13H18FOS

- Molecular Weight : 234.35 g/mol

- Structure : The compound features a fluorine atom and a hexoxy group attached to a thiophenol ring, which contributes to its unique properties.

Biological Activity Overview

Research indicates that 4-Fluoro-3-n-hexyloxythiophenol exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess significant antimicrobial properties against various pathogens.

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in biological systems.

- Anticancer Effects : Some studies have indicated cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of 4-Fluoro-3-n-hexyloxythiophenol against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating moderate antibacterial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

Antioxidant Activity

The antioxidant capacity of 4-Fluoro-3-n-hexyloxythiophenol was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound exhibited an IC50 value of 25 µg/mL, demonstrating its ability to effectively scavenge free radicals.

Anticancer Activity

Recent research focused on the cytotoxic effects of 4-Fluoro-3-n-hexyloxythiophenol on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound showed an IC50 value of 15 µM against MCF-7 cells and 10 µM against A549 cells, indicating promising anticancer potential.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 10 |

The mechanism by which 4-Fluoro-3-n-hexyloxythiophenol exerts its biological effects is not fully elucidated but may involve:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cellular processes, leading to reduced cell proliferation in cancer cells.

- Free Radical Scavenging : Its antioxidant properties may stem from the ability to donate electrons to free radicals, neutralizing their harmful effects.

- Membrane Disruption : The hexoxy group may facilitate interactions with cellular membranes, affecting permeability and leading to cell death in pathogens.

Case Studies

- Antimicrobial Efficacy Study : In a controlled laboratory setting, researchers tested the antimicrobial activity of various concentrations of the compound against E. coli and S. aureus. Results indicated that higher concentrations correlated with increased inhibition of bacterial growth.

- Cytotoxicity Assessment : A study involving MCF-7 and A549 cell lines assessed the cytotoxic effects of the compound over a period of 48 hours. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.